1-Chloropinacolone

Description

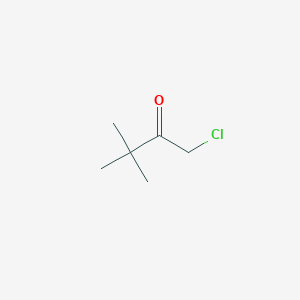

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-3,3-dimethylbutan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11ClO/c1-6(2,3)5(8)4-7/h4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULSAJQMHTGKPIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8027749 | |

| Record name | 1-Chloropinacolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8027749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13547-70-1 | |

| Record name | 1-Chloropinacolone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13547-70-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Monochloropinacoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013547701 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butanone, 1-chloro-3,3-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Chloropinacolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8027749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-chloro-3,3-dimethylbutan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.549 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-MONOCHLOROPINACOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z6QD905NNW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Chloropinacolone

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 1-Chloropinacolone (CAS No. 13547-70-1), an important intermediate in the pharmaceutical and agrochemical industries.

Core Chemical Properties

This compound, also known as 1-chloro-3,3-dimethyl-2-butanone, is a clear, slightly yellow liquid.[1] It is a chlorinated ketone that serves as a versatile building block in organic synthesis.[2][3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 13547-70-1 | [1][2] |

| Molecular Formula | C6H11ClO | [1][2] |

| Molecular Weight | 134.6 g/mol | [1][4] |

| Appearance | Clear, light yellow liquid | [1][5] |

| Melting Point | -13 °C (lit.) | [1][6] |

| Boiling Point | 170-173 °C (lit.) | [1][6] |

| Density | 1.025 g/mL at 25 °C (lit.) | [1][6] |

| Refractive Index | n20/D 1.442 (lit.) | [1][6] |

| Flash Point | 153 °F (67.2 °C) | [7] |

| Water Solubility | Not miscible / Slightly soluble | [1][2][5] |

| Vapor Pressure | 1.39 mmHg at 25°C | [8] |

| EINECS Number | 236-920-6 | [2] |

| InChI Key | ULSAJQMHTGKPIY-UHFFFAOYSA-N | [2] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. Various spectroscopic data, including 1H NMR, 13C NMR, IR, and Mass Spectrometry, are available for this compound.[9] This data is essential for confirming the structure and purity of the compound after synthesis.

Experimental Protocols

3.1. Synthesis of this compound

This compound is primarily synthesized through the direct chlorination of pinacolone (B1678379).[10] Due to the activating effect of the carbonyl group, the α-hydrogen is readily substituted by chlorine.[10] A common industrial method is the low-temperature solvent method.[10]

Method: Low-Temperature Solvent Chlorination [10][11]

-

Preparation: A solution of pinacolone in methanol (B129727) is prepared. The mass ratio of pinacolone to methanol is typically between 0.8:2 and 1.2:2.[11]

-

Cooling: The pinacolone-methanol solution is added to a reaction kettle equipped with a stirring and cooling system. The temperature of the solution is reduced to below 0 °C.[11]

-

Chlorination: Chlorine gas (Cl2) is introduced into the cooled solution.[10][11] To control the reaction and minimize the formation of byproducts like 2-Chloropinacolone, the pinacolone solution is circulated from the kettle through a pipeline where chlorine gas is added.[10][11] The reaction is exothermic, and external cooling is required to maintain the low temperature.[10]

-

Reaction Completion: The circulation and chlorination are continued until the reaction is complete, which can be monitored by techniques like gas chromatography.[10]

-

Work-up: The resulting reaction mother liquor is heated to remove the methanol solvent.[11] The desolvated liquid is then cooled to yield this compound.[11]

-

Purification: The crude product is subjected to vacuum distillation to obtain high-purity this compound.[10]

3.2. Analytical Methods

Gas Chromatography (GC): GC is used to analyze the reaction product and determine the purity of this compound.[10] It is particularly useful for quantifying the presence of isomers like 2-Chloro Pinacolone, which has a boiling point very close to that of this compound, making separation by distillation challenging.[10]

High-Performance Liquid Chromatography (HPLC): this compound can also be analyzed by reverse-phase HPLC.[12]

-

Column: Newcrom R1[12]

-

Mobile Phase: A mixture of acetonitrile (B52724) (MeCN), water, and an acid like phosphoric acid (or formic acid for Mass-Spec compatibility).[12]

Reactivity, Applications, and Stability

4.1. Reactivity and Stability

This compound is stable at room temperature in closed containers under normal storage and handling conditions.[2][5] It is incompatible with strong oxidizing agents and amines.[13][14] When heated, it may form explosive mixtures with air.[5] Hazardous decomposition products include hydrogen chloride and carbon monoxide.[5]

4.2. Applications in Drug Development and Agrochemicals

The primary application of this compound is as a key intermediate in the synthesis of triazole compounds.[1][6] These triazole derivatives exhibit a wide range of biological activities, including antiviral, antibacterial, antifungal, and antituberculous properties.[1][15] This makes this compound a valuable precursor in the development of new pharmaceuticals and pesticides.[10][11] It is also used as a reactant in the asymmetric reduction of borane.[16]

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions.

-

Hazards: It is harmful if swallowed, toxic in contact with skin, and fatal if inhaled.[13][14] It causes skin and serious eye irritation and may cause respiratory irritation.[5][13] It is also a lachrymator.[5][13]

-

Handling: Use only in a well-ventilated area or in a closed system with appropriate exhaust ventilation.[13][17] Wear suitable protective clothing, gloves, and eye/face protection.[2][17] Avoid breathing mist, vapors, or spray.[13] Wash hands and any exposed skin thoroughly after handling.[14][17]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances.[5][8] Keep the container tightly closed.[5][13] It should be kept away from heat, sparks, open flames, and other sources of ignition.[5][8] Storage under an inert atmosphere at 2-8°C is recommended.[2]

Conclusion

This compound is a critical chemical intermediate with well-defined properties. Its synthesis, while straightforward, requires careful control to minimize byproduct formation. Its primary utility lies in its role as a precursor to biologically active triazole compounds, making it a compound of significant interest to researchers in drug discovery and agrochemical development. Due to its hazardous nature, strict adherence to safety protocols during handling and storage is mandatory.

References

- 1. This compound | 13547-70-1 [chemicalbook.com]

- 2. guidechem.com [guidechem.com]

- 3. CAS 13547-70-1: this compound | CymitQuimica [cymitquimica.com]

- 4. Synthesis routes of this compound [benchchem.com]

- 5. This compound(13547-70-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 6. This compound CAS#: 13547-70-1 [m.chemicalbook.com]

- 7. echemi.com [echemi.com]

- 8. sincerechemical.com [sincerechemical.com]

- 9. This compound(13547-70-1) 1H NMR spectrum [chemicalbook.com]

- 10. Page loading... [guidechem.com]

- 11. CN113087604A - Production process of chloropinacolone - Google Patents [patents.google.com]

- 12. 1-Chloro-3,3-dimethyl-butan-2-one | SIELC Technologies [sielc.com]

- 13. assets.thermofisher.cn [assets.thermofisher.cn]

- 14. fishersci.com [fishersci.com]

- 15. ruisenchemical.com [ruisenchemical.com]

- 16. pharmaffiliates.com [pharmaffiliates.com]

- 17. This compound - Safety Data Sheet [chemicalbook.com]

An In-depth Technical Guide to 1-Chloropinacolone (CAS: 13547-70-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Chloropinacolone (CAS: 13547-70-1), a key chemical intermediate in the pharmaceutical and agrochemical industries. This document consolidates essential information on its chemical and physical properties, safety and handling protocols, spectroscopic data, and detailed experimental procedures. Particular emphasis is placed on its role as a precursor for triazole compounds, which exhibit a wide range of biological activities.

Introduction

This compound, systematically named 1-chloro-3,3-dimethyl-2-butanone, is an α-haloketone that serves as a versatile building block in organic synthesis.[1] Its structure, featuring a reactive chlorine atom adjacent to a carbonyl group, makes it a valuable electrophile for a variety of nucleophilic substitution and condensation reactions.[2] This reactivity is fundamental to its primary application as an intermediate in the synthesis of pharmaceuticals, particularly triazole-based antifungal, antiviral, and antibacterial agents, as well as in the production of pesticides.[3][4][5]

Chemical and Physical Properties

This compound is a clear, colorless to slightly yellow liquid at room temperature.[1][5] It is not miscible with water but is soluble in organic solvents.[1][2] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 13547-70-1 | [1] |

| Molecular Formula | C₆H₁₁ClO | [1] |

| Molecular Weight | 134.60 g/mol | [6] |

| IUPAC Name | 1-chloro-3,3-dimethylbutan-2-one | [7] |

| Synonyms | 1-Chloro-3,3-dimethyl-2-butanone, Chloromethyl tert-butyl ketone | [2] |

| Appearance | Clear, slightly yellow liquid | [1][5] |

| Melting Point | -13 °C | [1][7] |

| Boiling Point | 170-173 °C | [1][7] |

| Density | 1.025 g/mL at 25 °C | [1] |

| Flash Point | 67 °C (153 °F) | [1][7] |

| Refractive Index (n20/D) | 1.442 | [1] |

| Water Solubility | Not miscible | [1][4] |

| Vapor Pressure | 1.39 mmHg at 25 °C | [1] |

| InChI | InChI=1S/C6H11ClO/c1-6(2,3)5(8)4-7/h4H2,1-3H3 | [2] |

| InChIKey | ULSAJQMHTGKPIY-UHFFFAOYSA-N | [2] |

| SMILES | CC(C)(C)C(=O)CCl | [2] |

Spectroscopic Data

The structural characterization of this compound is supported by various spectroscopic techniques. The key data are summarized in the following tables.

Table 2: ¹H NMR Spectral Data (400 MHz, CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Reference(s) |

| 4.410 | Singlet | 2H | -CH₂Cl | [8] |

| 1.221 | Singlet | 9H | -C(CH₃)₃ | [8] |

Table 3: ¹³C NMR Spectral Data

| Chemical Shift (ppm) | Assignment |

| ~205-220 | C=O (Ketone) |

| ~40-45 | -CH₂Cl |

| ~25-35 | -C (CH₃)₃ |

| ~20-30 | -C(C H₃)₃ |

(Note: Specific literature values for ¹³C NMR were not available in the search results. The provided ranges are typical for the assigned carbon environments.)

Table 4: IR Spectral Data (Liquid Film)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1715-1740 | Strong | C=O Stretch (Ketone) |

| ~2870-2970 | Medium-Strong | C-H Stretch (Alkyl) |

| ~1465 | Medium | C-H Bend (CH₂) |

| ~1370 | Medium | C-H Bend (CH₃) |

| ~600-800 | Medium-Strong | C-Cl Stretch |

(Note: A specific peak list for the IR spectrum was not available. The provided ranges are characteristic absorptions for the functional groups present in the molecule.)

Table 5: Mass Spectrometry Data (Electron Ionization)

| m/z | Relative Intensity | Possible Fragment | Reference(s) |

| 134 | 1.1% | [M]⁺ (Molecular ion, ³⁵Cl) | [8] |

| 136 | - | [M+2]⁺ (Isotope peak, ³⁷Cl) | |

| 85 | 37.2% | [M - CH₂Cl]⁺ | [8] |

| 57 | 100% | [C(CH₃)₃]⁺ (tert-butyl cation) | [8] |

| 41 | 43.3% | [C₃H₅]⁺ | [8] |

Synthesis and Experimental Protocols

This compound is typically synthesized via the direct chlorination of its precursor, pinacolone.[9] Industrial production often utilizes chlorine gas in a methanol (B129727) solvent at low temperatures to minimize the formation of di- and tri-chlorinated byproducts.[9] For laboratory-scale synthesis, sulfuryl chloride in an inert solvent is a common and effective chlorinating agent.

General Laboratory Synthesis of this compound from Pinacolone

This protocol is a representative method for the α-chlorination of a ketone and can be adapted for the synthesis of this compound.

Reaction Scheme:

References

- 1. Synthesis routes of this compound [benchchem.com]

- 2. CN113087604A - Production process of chloropinacolone - Google Patents [patents.google.com]

- 3. This compound | C6H11ClO | CID 83572 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1,1-DICHLOROPINACOLIN(22591-21-5) 13C NMR spectrum [chemicalbook.com]

- 5. Ch13 - Sample IR spectra [chem.ucalgary.ca]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Page loading... [guidechem.com]

- 8. α-Chloroketone and α-Chloroaldehyde synthesis by chlorination [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Molecular Structure of 1-Chloropinacolone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure of 1-Chloropinacolone (also known as 1-chloro-3,3-dimethyl-2-butanone). The document details its chemical identity, physicochemical properties, and spectroscopic characteristics. It includes detailed experimental protocols for spectroscopic analysis and a logical workflow for its synthesis and characterization. This guide is intended to serve as a valuable resource for researchers and professionals in drug development and organic synthesis.

Chemical Identity and Physicochemical Properties

This compound is a halogenated ketone with the chemical formula C₆H₁₁ClO.[1] It is a key intermediate in the synthesis of various organic compounds, particularly in the pharmaceutical and agrochemical industries.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | 1-chloro-3,3-dimethylbutan-2-one |

| Synonyms | This compound, Chloromethyl tert-butyl ketone, α-Chloropinacolin |

| CAS Number | 13547-70-1 |

| Molecular Formula | C₆H₁₁ClO |

| Molecular Weight | 134.60 g/mol [1] |

| Canonical SMILES | CC(C)(C)C(=O)CCl |

| InChI Key | ULSAJQMHTGKPIY-UHFFFAOYSA-N |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Appearance | Clear, slightly yellow liquid |

| Melting Point | -13 °C |

| Boiling Point | 170-173 °C |

| Density | 1.025 g/mL at 25 °C |

| Refractive Index (n²⁰/D) | 1.442 |

| Solubility | Insoluble in water, soluble in organic solvents. |

Molecular Structure and Spectroscopic Data

The molecular structure of this compound features a carbonyl group with a chloromethyl group on one side and a tert-butyl group on the other. This arrangement of functional groups gives rise to a unique spectroscopic fingerprint. As an α-halo ketone, the preferred conformation is a cisoid arrangement where the halogen and carbonyl group are in the same plane to minimize steric hindrance.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Table 3: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 4.410 | Singlet | 2H | -CH₂Cl |

| 1.221 | Singlet | 9H | -C(CH₃)₃ |

Solvent: CDCl₃, Instrument: 400 MHz

Table 4: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Carbon Assignment |

| ~205-220 | C=O (Ketone) |

| ~40-50 | -CH₂Cl |

| ~35-45 | -C (CH₃)₃ |

| ~25-35 | -C(C H₃)₃ |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Table 5: Characteristic IR Absorption Peaks for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~2970 | Strong | C-H stretch (sp³ hybridized carbons) |

| ~1725 | Strong | C=O stretch (ketone) |

| ~1470 | Medium | C-H bend (CH₂ and CH₃) |

| ~1370 | Medium | C-H bend (tert-butyl group) |

| ~700-800 | Strong | C-Cl stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 6: Key Mass Spectrometry Peaks and Putative Fragment Assignments for this compound

| m/z | Putative Fragment |

| 134/136 | [M]⁺ (Molecular ion, showing isotopic pattern for Chlorine) |

| 85 | [M - CH₂Cl]⁺ |

| 57 | [C(CH₃)₃]⁺ (tert-butyl cation, often the base peak) |

| 41 | [C₃H₅]⁺ |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the direct chlorination of pinacolone (B1678379).[3]

Protocol: Chlorination of Pinacolone in a Tubular Reactor

-

Reactant Preparation: Pinacolone and chlorine gas are used as the primary reactants.

-

Reaction Setup: A tubular reactor equipped with an external cooling water system is employed.

-

Reaction Execution: Pinacolone and chlorine are continuously fed into the tubular reactor at a specific molar ratio. The exothermic heat of reaction is managed by the external cooling water.

-

Work-up and Purification: The reaction product mixture is subjected to vacuum distillation to separate this compound from unreacted pinacolone and byproducts. The unreacted pinacolone can be recycled back into the reactor.

-

Analysis: The purity of the final product is determined using gas chromatography (GC). This method has been shown to yield product purities of over 97%.[3]

Spectroscopic Analysis

Protocol: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Dissolve 5-25 mg of this compound in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) in a clean NMR tube. For ¹³C NMR, a more concentrated solution (50-100 mg) may be necessary.[4]

-

Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz

-

Pulse Program: Standard single-pulse sequence

-

Spectral Width: 0-12 ppm

-

Number of Scans: 16

-

Relaxation Delay: 1 s

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer: 100 MHz

-

Pulse Program: Proton-decoupled single-pulse sequence

-

Spectral Width: 0-220 ppm

-

Number of Scans: 1024

-

Relaxation Delay: 2 s

-

-

Data Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase the resulting spectrum and perform baseline correction. Calibrate the chemical shift scale to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).

Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

-

Sample Preparation: Place a single drop of neat this compound directly onto the ATR crystal.

-

Instrument Parameters:

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 32

-

-

Data Acquisition: Record a background spectrum of the clean, empty ATR crystal. Then, record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

Cleaning: After analysis, clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft, non-abrasive wipe.

Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane (B109758) or hexane.

-

GC Parameters:

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injector Temperature: 250 °C.

-

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 200 °C and hold for 5 minutes.

-

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 35-200.

-

Ion Source Temperature: 230 °C.

-

-

Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram (TIC). Analyze the mass spectrum of this peak to determine the molecular ion and fragmentation pattern.

Logical Workflow and Visualization

The following diagram illustrates a typical workflow for the synthesis and characterization of a derivative of this compound, specifically highlighting its use in a Williamson ether synthesis.

Caption: Workflow for the synthesis and characterization of a this compound derivative.

Conclusion

This technical guide has provided a detailed examination of the molecular structure of this compound, supported by comprehensive data tables and experimental protocols. The information presented herein is intended to be a valuable resource for scientists engaged in organic synthesis and drug development, facilitating a deeper understanding and effective utilization of this important chemical intermediate.

References

1-Chloropinacolone synonyms and nomenclature

An In-depth Technical Guide to 1-Chloropinacolone

This technical guide provides a comprehensive overview of this compound (CAS No. 13547-70-1), a significant intermediate in the chemical and pharmaceutical industries. It covers the compound's nomenclature, physicochemical properties, synthesis protocols, and its role in organic synthesis. This document is intended for researchers, scientists, and professionals in drug development and chemical manufacturing.

Nomenclature and Synonyms

This compound is known by various names across different nomenclature systems. Its systematic IUPAC name is 1-chloro-3,3-dimethylbutan-2-one .[1] It is registered under the CAS Number 13547-70-1 and the EC Number 236-920-6 .[1][2][3]

The compound is widely recognized by a range of synonyms, reflecting its common usage in laboratory and industrial settings. These include:

-

Monochloropinacolin[1]

Physicochemical Properties

This compound is a clear, light yellow liquid at room temperature.[2][6][8][9] Its key physical and chemical properties are summarized in the table below for easy reference.

| Property | Value | Citations |

| Molecular Formula | C₆H₁₁ClO | [3][5] |

| Molecular Weight | 134.60 g/mol | [1][2][5] |

| Appearance | Clear, colorless to light yellow liquid | [2][9][10] |

| Melting Point | -13 °C | [8] |

| Boiling Point | 170-173 °C | [8] |

| Density | 1.025 g/mL at 25 °C | [2][6][8] |

| Flash Point | 67 °C (153 °F) | [2][9] |

| Refractive Index | n20/D 1.442 | [2][6][8] |

| Vapor Pressure | 1.39 mmHg at 25 °C | [2][9] |

| Water Solubility | Not miscible / Slightly soluble | [2][6][8][10] |

| Storage Conditions | Store in a cool, dry, well-ventilated area; Flammables-area | [2][9] |

Role in Organic Synthesis

This compound is a versatile electrophilic reagent and a valuable building block in organic synthesis.[11] Its primary application is as a key intermediate in the manufacturing of pharmaceuticals and pesticides, particularly in the synthesis of triazole-based compounds which exhibit a range of biological activities, including antifungal, antibacterial, and antiviral properties.[6][8][12][13] The presence of a ketone group and a chloromethyl substituent adjacent to a sterically hindering tert-butyl group provides a unique reactivity profile for introducing specific functional groups into larger molecules.[11][13]

Caption: Role of this compound as a key intermediate in chemical synthesis.

Experimental Protocols: Synthesis

The industrial production of this compound is most commonly achieved through the direct, low-temperature chlorination of pinacolone (B1678379).[12] This method aims to maximize the yield of the desired 1-chloro isomer while minimizing the formation of byproducts such as 2-chloro and 3-chloro pinacolone.[12]

Low-Temperature Solvent-Based Chlorination

Objective: To synthesize this compound via direct chlorination of pinacolone in a solvent system at sub-zero temperatures to control selectivity.

Materials:

-

Pinacolone

-

Methanol (B129727) (as solvent)

-

Chlorine (Cl₂) gas

-

Reaction Kettle (with stirring, cooling, and gas inlet systems)

-

Brine cooling line

-

Circulating pump

-

Desolventizing kettle

Procedure: [14]

-

Preparation: A solution of pinacolone in methanol is prepared. A typical mass ratio of pinacolone to methanol is between 0.8:2 and 1.2:2.[14] This solution is charged into a reaction kettle equipped with efficient stirring and a cooling system.

-

Cooling: The stirring and cooling systems are activated to reduce the temperature of the pinacolone-methanol solution to below 0 °C.[14]

-

Chlorination: A circulating pump is initiated to continuously cycle the cold pinacolone-methanol solution from a discharge port to a feed port on the reaction kettle. Chlorine gas is introduced into this circulating solution via a chlorine-adding device on the pipeline.[14] The reaction is highly exothermic, and maintaining a low temperature is critical to favor the formation of the 1-chloro isomer.[12] The reaction is monitored and allowed to proceed until completion.

-

Work-up and Purification: Upon completion, the reaction mother liquor is transferred to a desolventizing kettle. The mixture is heated to between 65 °C and 73 °C to remove the methanol solvent.[14]

-

Isolation: After desolventization, the resulting feed liquid is cooled to yield crude this compound. Further purification can be achieved by vacuum distillation.[12]

Caption: Experimental workflow for the synthesis of this compound.

References

- 1. This compound | C6H11ClO | CID 83572 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. This compound - Safety Data Sheet [chemicalbook.com]

- 4. Page loading... [wap.guidechem.com]

- 5. scbt.com [scbt.com]

- 6. This compound | 13547-70-1 [chemicalbook.com]

- 7. 1-Chloropinacolin | 13547-70-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 8. This compound CAS#: 13547-70-1 [m.chemicalbook.com]

- 9. sincerechemical.com [sincerechemical.com]

- 10. This compound(13547-70-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 11. nbinno.com [nbinno.com]

- 12. Page loading... [wap.guidechem.com]

- 13. What is the role of 1 - Chloropinacolone in the pharmaceutical industry? - Blog [zbwhr.com]

- 14. CN113087604A - Production process of chloropinacolone - Google Patents [patents.google.com]

1-Chloropinacolone: A Comprehensive Safety and Handling Guide for Laboratory Professionals

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data sheet (SDS) for 1-Chloropinacolone (CAS No. 13547-70-1). The information is compiled and presented to meet the needs of laboratory professionals, offering a detailed look at the compound's properties, hazards, and safe handling procedures. All quantitative data has been summarized in structured tables for ease of reference, and logical workflows for hazard response and handling are visualized using diagrams.

Section 1: Physical and Chemical Properties

This compound is a clear, light yellow liquid.[1][2][3][4] Its key physical and chemical properties are summarized in the table below. This data is essential for understanding its behavior under various laboratory conditions.

| Property | Value | Source(s) |

| Molecular Formula | C6H11ClO | [5][6][7][8] |

| Molecular Weight | 134.60 g/mol | [1][6][7][8] |

| Appearance | Clear, light yellow liquid | [1][2][3][4] |

| Melting Point | -12.6 °C to -1 °C | [1][3][4] |

| Boiling Point | 170 - 173 °C | [1][3][4][9] |

| Density | 1.025 - 1.1273 g/cm³ at 20-25 °C | [1][2][9] |

| Flash Point | 67 °C / 152.6 °F - 153 °F | [2][3][4] |

| Vapor Pressure | 1.39 - 1.5 mmHg at 25 °C | [1][2][3][4] |

| Water Solubility | Slightly soluble / Not miscible | [1][2][9] |

| Refractive Index | n20/D 1.441 - 1.443 | [2][3][9] |

Section 2: Hazard Identification and Classification

This compound is classified as a hazardous chemical.[10] It is a combustible liquid that is harmful if swallowed, toxic in contact with skin, and fatal if inhaled.[4][5][10] It causes skin and serious eye irritation and may cause respiratory irritation.[4][5][6][10]

GHS Hazard Classification:

| Hazard Class | Category |

| Acute Toxicity, Oral | Category 4 |

| Acute Toxicity, Dermal | Category 3 |

| Acute Toxicity, Inhalation | Category 2 |

| Skin Corrosion/Irritation | Category 2 |

| Serious Eye Damage/Eye Irritation | Category 2 |

| Specific target organ toxicity (single exposure) | Category 3 (Respiratory system) |

| Flammable liquids | Category 4 |

Hazard Statements (H-phrases):

Section 3: Experimental Protocols

Detailed experimental protocols for the determination of the toxicological and physical-chemical properties listed in the safety data sheets are not publicly available in the sourced documents. SDSs are intended to summarize the hazards and safe handling procedures of a chemical, rather than provide a detailed account of the experimental methodologies used to generate the data.

Section 4: First-Aid Measures

Immediate medical attention is required in case of exposure.[4][10] The following first-aid measures should be taken:

| Exposure Route | First-Aid Measures |

| Inhalation | Remove the victim to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get immediate medical aid.[1][4][10] |

| Skin Contact | Get medical aid. Flush skin with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes. Wash clothing before reuse.[1][4][10] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid.[1][4][10] |

| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid.[1][4][10] |

Section 5: Handling and Storage

Proper handling and storage procedures are critical to ensure safety in the laboratory.

Handling:

-

Wash thoroughly after handling.[1]

-

Use with adequate ventilation.[1]

-

Avoid contact with eyes, skin, and clothing.[1]

-

Keep the container tightly closed.[1]

-

Avoid ingestion and inhalation.[1]

-

Keep away from heat, sparks, and flame.[1]

Storage:

-

Store in a cool, dry, well-ventilated area away from incompatible substances.[1][3]

-

Keep refrigerated.[10]

Incompatible Materials:

Section 6: Accidental Release Measures

In the event of a spill, the following steps should be taken:

-

Use a spark-proof tool.[1]

-

Provide ventilation.[1]

-

Absorb the spill with inert material (e.g., dry sand or earth) and place it into a chemical waste container.[1][4]

-

Avoid runoff into storm sewers and ditches.[1]

-

Clean up spills immediately, using appropriate protective equipment.[1]

Section 7: Visualizing Safety Protocols

To better illustrate the logical relationships in handling and responding to this compound exposure, the following diagrams have been generated.

Caption: Hazard and First-Aid Response Workflow for this compound.

Caption: Safe Handling and Storage Workflow for this compound.

References

- 1. This compound(13547-70-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 2. echemi.com [echemi.com]

- 3. sincerechemical.com [sincerechemical.com]

- 4. assets.thermofisher.cn [assets.thermofisher.cn]

- 5. This compound - Safety Data Sheet [chemicalbook.com]

- 6. Page loading... [wap.guidechem.com]

- 7. This compound | C6H11ClO | CID 83572 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. scbt.com [scbt.com]

- 9. This compound | 13547-70-1 [chemicalbook.com]

- 10. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Physical Properties of 1-Chloropinacolone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 1-Chloropinacolone (CAS No: 13547-70-1), a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. This document collates available data on its melting point, boiling point, and other significant physical characteristics to support research and development activities.

Core Physical Properties

This compound, also known as 1-chloro-3,3-dimethyl-2-butanone, is typically a colorless to light yellow liquid under standard conditions.[1][2] Its key physical properties are summarized in the table below, providing a quick reference for laboratory and process development applications.

| Property | Value | Source(s) |

| Melting Point | -13 °C (lit.) | [2][3][4] |

| -12.6 °C | [1] | |

| Boiling Point | 170-173 °C (lit.) | [2][3][4] |

| 60.5 °C | [5] | |

| Density | 1.025 g/mL at 25 °C (lit.) | [3] |

| 1.1273 g/cm³ at 20 °C | [1] | |

| Refractive Index | n20/D 1.442 (lit.) | [3] |

| Flash Point | 153 °F (67.2 °C) | [2][3] |

| Water Solubility | Not miscible / Slightly soluble | [1][3] |

| Vapor Pressure | 1.4 mmHg at 25 °C | [1] |

Note: The boiling point of 60.5 °C reported by one source appears to be an outlier when compared to other sources.

Experimental Protocols

Detailed experimental protocols for the determination of the melting and boiling points of this compound are not extensively detailed in the reviewed literature. The values are consistently cited as "(lit.)", indicating they are well-established in chemical literature. Standard laboratory procedures, such as those outlined in pharmacopeias or standard chemical testing guidelines, would be employed for their determination.

The synthesis of this compound, however, is well-documented. A common method involves the chlorination of pinacolone. The general workflow for this synthesis is illustrated below.

Caption: General synthesis workflow for this compound production.

This process typically involves the direct chlorination of pinacolone, often at low temperatures to control the formation of isomers such as 2-chloropinacolone.[6] The reaction is commonly carried out in a solvent like methanol.[7] Following the reaction, the product is purified, usually by vacuum distillation, to achieve high purity.[6]

Signaling Pathways

There is no information available in the reviewed literature to suggest that this compound is directly involved in specific biological signaling pathways. Its primary role in the scientific and industrial sectors is that of a chemical intermediate used in the synthesis of more complex molecules, which may themselves have biological activity.[3] For instance, it is a building block for certain triazole compounds with antifungal or other biological activities.[3]

Conclusion

References

- 1. This compound(13547-70-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 2. This compound | 13547-70-1 [sigmaaldrich.com]

- 3. This compound CAS#: 13547-70-1 [m.chemicalbook.com]

- 4. This compound manufacturers and suppliers in india [chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. Page loading... [wap.guidechem.com]

- 7. CN113087604A - Production process of chloropinacolone - Google Patents [patents.google.com]

1-Chloropinacolone solubility in organic solvents

An In-depth Technical Guide to the Solubility of 1-Chloropinacolone in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of this compound in organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide focuses on providing a detailed experimental protocol for researchers to determine these values accurately.

Introduction to this compound

This compound (CAS Number: 13547-70-1) is a chlorinated ketone with the chemical formula C₆H₁₁ClO.[1][2][3] It is a clear, slightly yellow liquid at room temperature and is utilized as a synthetic intermediate in the production of various chemical compounds, including pharmaceuticals and agrochemicals.[2][4] Understanding its solubility in various organic solvents is crucial for its application in chemical synthesis, purification processes, and formulation development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₆H₁₁ClO | [1][4] |

| Molecular Weight | 134.60 g/mol | [1] |

| Appearance | Clear, light yellow liquid | [2][3][5][6] |

| Melting Point | -13 °C (lit.) | [2][7] |

| Boiling Point | 170-173 °C (lit.) | [2][5][7] |

| Density | 1.025 g/mL at 25 °C (lit.) | [2][5][6] |

| Refractive Index | n20/D 1.442 (lit.) | [2][6] |

| Water Solubility | Not miscible in water | [2][4][5][6] |

| Vapor Pressure | 1.39 mmHg at 25°C | [4][6] |

Qualitative Solubility in Organic Solvents

This compound is generally described as being soluble in organic solvents.[3] Based on the principle of "like dissolves like," it is expected to be miscible with a wide range of common organic solvents due to its molecular structure, which includes a polar carbonyl group and a nonpolar alkyl chain.

Experimental Protocol for Quantitative Solubility Determination

The following is a detailed methodology for the quantitative determination of this compound solubility in various organic solvents. This protocol is based on the isothermal shake-flask method, a widely accepted technique for solubility measurements.

4.1. Materials

-

This compound (high purity)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane) of analytical grade or higher

-

Analytical balance (± 0.1 mg)

-

Thermostatically controlled shaker or water bath

-

Calibrated thermometer

-

Glass vials with screw caps (B75204) and PTFE septa

-

Volumetric flasks and pipettes

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Gas chromatograph (GC) with a suitable detector (e.g., Flame Ionization Detector - FID) or High-Performance Liquid Chromatograph (HPLC) with a UV detector.

-

Appropriate GC column (e.g., nonpolar or medium-polarity) or HPLC column (e.g., C18)

4.2. Procedure

Part A: Preparation of Saturated Solutions

-

Add an excess amount of this compound to a series of glass vials.

-

Add a known volume (e.g., 5 mL) of a specific organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient time to ensure equilibrium is reached (e.g., 24-48 hours). A preliminary study can be conducted to determine the time required to reach equilibrium.

-

After equilibration, allow the vials to stand undisturbed at the set temperature for several hours to allow the excess solid to settle.

Part B: Sample Analysis

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.

-

Immediately filter the solution through a syringe filter into a clean, pre-weighed vial to remove any undissolved solute.

-

Accurately weigh the filtered solution.

-

Dilute a known weight or volume of the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the diluted solution using a pre-validated GC or HPLC method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.

4.3. Calculation of Solubility

The solubility can be expressed in various units, such as g/100 mL or mol/L.

-

To calculate solubility in g/100 mL: Solubility = (Concentration from calibration curve × Dilution factor × Volume of solvent) / 100

-

To calculate solubility in mol/L: Solubility = (Concentration from calibration curve in g/L) / Molecular weight of this compound

4.4. Experimental Workflow Diagram

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

References

- 1. This compound | C6H11ClO | CID 83572 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 13547-70-1 [m.chemicalbook.com]

- 3. guidechem.com [guidechem.com]

- 4. Cas 13547-70-1,this compound | lookchem [lookchem.com]

- 5. chembk.com [chembk.com]

- 6. echemi.com [echemi.com]

- 7. This compound | 13547-70-1 [sigmaaldrich.com]

1-Chloropinacolone: A Core Intermediate in Modern Pharmaceutical Synthesis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

1-Chloropinacolone, systematically named 1-chloro-3,3-dimethyl-2-butanone, is a pivotal organic compound that serves as a versatile intermediate in the pharmaceutical and agrochemical industries.[1][2] Its chemical structure, featuring a ketone functional group and a reactive chlorine atom, makes it a valuable building block for the synthesis of complex molecules.[2][3] This guide provides a comprehensive technical overview of this compound, focusing on its properties, synthesis, applications in drug development, experimental protocols, and safety considerations. Its primary role in the pharmaceutical sector is as a precursor for triazole compounds, a class of molecules renowned for their significant biological activities, including potent antiviral, antibacterial, and antifungal properties.[1][4][5]

Chemical and Physical Properties

This compound is a clear, colorless to light yellow liquid under standard conditions.[4][6] Its distinct chemical properties are foundational to its utility in organic synthesis. The presence of the chlorine atom adjacent to the carbonyl group creates an electrophilic center, making the molecule susceptible to various nucleophilic substitution reactions.[2][7]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 13547-70-1 | [8] |

| Molecular Formula | C₆H₁₁ClO | [2] |

| Molecular Weight | 134.60 g/mol | [2][9] |

| Appearance | Clear, colorless to light yellow liquid | [4][6][10] |

| Boiling Point | 170-173 °C | [4][5] |

| Melting Point | -1 °C to -13 °C | [6] |

| Density | ~1.025 g/mL at 25 °C | [4][5][10] |

| Refractive Index (n²⁰/D) | ~1.442 | [4][5][10] |

| Flash Point | 67 °C (153 °F) | [6][10] |

| Water Solubility | Not miscible | [4][5][10] |

| Stability | Stable at room temperature in closed containers. | [6][10] |

Synthesis of this compound

The primary industrial manufacturing route for this compound is the direct chlorination of pinacolone (B1678379). This reaction is exothermic and requires careful temperature control to maximize the yield of the desired product and minimize the formation of byproducts.[11]

A significant challenge in this synthesis is the concurrent formation of isomers, particularly 3-chloro-3,3-dimethyl-2-butanone (tertiary chloride), which can be difficult to separate due to similar boiling points.[11] Modern production methods employ strategies to enhance selectivity:

-

Low-Temperature Solvent Method: This process involves diluting pinacolone in a solvent like methanol (B129727) and carrying out the chlorination at temperatures below 0°C. This helps to control the reaction rate and reduce the formation of undesired isomers. However, product purity often remains around 90%.[11]

-

Tubular Reactor Synthesis: A more advanced method involves continuously feeding pinacolone and chlorine gas into a tubular reactor. This setup allows for efficient heat removal via external cooling, enabling better temperature control and leading to higher product purity (often >97%).[11]

Caption: Workflow for the synthesis and purification of this compound.

Core Application in Pharmaceutical Synthesis

This compound is an indispensable intermediate for synthesizing a variety of active pharmaceutical ingredients (APIs), most notably those containing a triazole ring system.[1][4] The chloromethyl ketone moiety serves as a reactive handle to build more complex molecular architectures.

The general synthetic strategy involves a nucleophilic substitution reaction where a nitrogen-containing nucleophile, such as a substituted triazole, displaces the chloride ion from this compound. This forms a new carbon-nitrogen bond, effectively coupling the pinacolone backbone to the heterocyclic ring. The resulting structure is often a precursor to potent antifungal or antiviral agents.[1]

Caption: General pathway for API synthesis using this compound.

Experimental Protocols

The following is a representative experimental protocol illustrating the use of this compound in a nucleophilic substitution reaction, based on a procedure for synthesizing an ether linkage.[9]

Reaction: Synthesis of 1-(4'-phenyl-phenoxy)-3,3-dimethylbutan-2-one

-

Objective: To demonstrate a typical Williamson ether synthesis using this compound as the electrophile.

-

Materials & Reagents:

-

This compound (α-chloropinacoline): 405 g (3.0 moles)

-

4-hydroxybiphenyl: 510 g (3.0 moles)

-

Potassium carbonate (ground): 390 g

-

Methyl ethyl ketone (MEK): 3 L

-

Methylene (B1212753) chloride

-

10% Sodium hydroxide (B78521) solution

-

Sodium sulfate (B86663) (anhydrous)

-

Water (deionized)

-

-

Equipment:

-

5L three-neck round-bottom flask

-

Mechanical stirrer

-

Heating mantle with temperature controller

-

Condenser

-

Dropping funnel

-

Filtration apparatus (e.g., Büchner funnel)

-

Rotary evaporator

-

Separatory funnel

-

Distillation apparatus

-

-

Procedure:

-

Charge a 5L flask with 510 g of 4-hydroxybiphenyl and 3 L of methyl ethyl ketone.

-

Add 390 g of ground potassium carbonate to the mixture.

-

Begin stirring and heat the mixture to 80°C.

-

Once the temperature is stable, add 405 g of this compound dropwise from a dropping funnel over a period of 2 hours.

-

After the addition is complete, continue stirring the mixture at 80°C for an additional 15 hours.

-

Cool the reaction mixture to room temperature.

-

-

Work-up and Purification:

-

Filter the cooled mixture to remove the solid potassium salts. Rinse the filter cake with a small amount of methyl ethyl ketone.

-

Concentrate the resulting filtrate to dryness using a rotary evaporator to remove the solvent.

-

Dissolve the residue in methylene chloride.

-

Transfer the solution to a separatory funnel and wash with 10% sodium hydroxide solution, followed by two washes with water.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter off the sodium sulfate and concentrate the solution in vacuo.

-

Purify the resulting residue by vacuum distillation. To prevent crystallization in the condenser, use hot water (50°C) for cooling.

-

Collect the product fraction at 170° to 180°C under a vacuum of 0.4 mm Hg. The expected yield is approximately 658 g (82% of theory).[9]

-

Spectroscopic Data

Characterization of this compound is typically performed using standard spectroscopic techniques. While full spectra are best consulted from dedicated databases, key identifiers are available.

Table 2: Spectroscopic and Analytical Data

| Data Type | Information | Source(s) |

| GC-MS | Mass spectrometry data is available for identification. | [12] |

| ¹H NMR | Proton NMR spectra are available for structural elucidation. | [12] |

| ¹³C NMR | Carbon NMR spectra are available for structural confirmation. | [13] |

| IR Spectra | Infrared spectra are available to identify functional groups. | [12][13] |

| Kovats Retention Index | Standard non-polar: 915 | [12] |

Safety, Handling, and Storage

This compound is a hazardous chemical and must be handled with appropriate safety precautions. It is classified as a combustible liquid and is toxic if swallowed, inhaled, or in contact with skin.[14][15] It is also a lachrymator and causes serious eye and skin irritation.[15][16]

Table 3: Safety and Handling Guidelines

| Aspect | Recommendation | Reference(s) |

| Personal Protective Equipment (PPE) | Wear chemical safety goggles, protective gloves, and appropriate protective clothing. Use a NIOSH-approved respirator in case of insufficient ventilation. | [8][16] |

| Handling | Use only in a well-ventilated area or a closed system. Keep away from heat, sparks, and open flames. Avoid contact with skin, eyes, and clothing. | [14][15][16] |

| Storage | Store in a tightly closed container in a cool, dry, well-ventilated area designated for flammables. Keep refrigerated (2-8°C recommended). | [5][6][14] |

| Incompatible Materials | Strong oxidizing agents, amines. | [14][15] |

| First Aid (Inhalation) | Remove to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention. | [15][16] |

| First Aid (Skin Contact) | Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention. | [15][16] |

| First Aid (Eye Contact) | Immediately flush eyes with plenty of water for at least 15 minutes. Seek immediate medical attention. | [16] |

| First Aid (Ingestion) | Do NOT induce vomiting. If conscious, rinse mouth and drink 2-4 cupfuls of water. Seek immediate medical attention. | [15][16] |

Conclusion

This compound is a high-value chemical intermediate whose unique reactivity is crucial for the synthesis of a broad spectrum of pharmaceutical compounds. Its role as a key building block, particularly for triazole-based antifungal and antiviral agents, underscores its importance in drug discovery and development. A thorough understanding of its chemical properties, synthetic routes, and handling requirements is essential for researchers and scientists aiming to leverage its potential in creating novel therapeutic agents. The continuous improvement of its own synthesis, aiming for higher purity and efficiency, will further solidify its position in the pharmaceutical manufacturing supply chain.

References

- 1. nbinno.com [nbinno.com]

- 2. What is the role of 1 - Chloropinacolone in the pharmaceutical industry? - Blog [zbwhr.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound | 13547-70-1 [chemicalbook.com]

- 5. This compound with CAS 13547-70-1 - Chemical Supplier Unilong [unilongindustry.com]

- 6. sincerechemical.com [sincerechemical.com]

- 7. CAS 13547-70-1: this compound | CymitQuimica [cymitquimica.com]

- 8. This compound - Safety Data Sheet [chemicalbook.com]

- 9. Synthesis routes of this compound [benchchem.com]

- 10. echemi.com [echemi.com]

- 11. Page loading... [wap.guidechem.com]

- 12. This compound | C6H11ClO | CID 83572 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. This compound(13547-70-1) MS spectrum [chemicalbook.com]

- 14. fishersci.com [fishersci.com]

- 15. assets.thermofisher.com [assets.thermofisher.com]

- 16. This compound(13547-70-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

1-Chloropinacolone: A Cornerstone in the Synthesis of Triazole Agrochemicals

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

1-Chloropinacolone (1-chloro-3,3-dimethyl-2-butanone) is a pivotal chemical intermediate, playing a crucial role in the synthesis of a variety of agrochemicals, most notably triazole fungicides.[1][2] Its unique structure, featuring a reactive chlorine atom alpha to a ketone, makes it a versatile building block for constructing complex heterocyclic compounds with significant biological activity. This technical guide provides a comprehensive overview of the applications of this compound in the synthesis of key triazole agrochemicals, namely paclobutrazol (B33190) and triadimefon (B1683231). The guide details experimental protocols, presents quantitative data, and illustrates the relevant synthetic and biological pathways.

Synthesis of Triazole Agrochemicals from this compound

This compound serves as a key starting material for the synthesis of several commercially important triazole fungicides. The following sections detail the synthetic routes to paclobutrazol and triadimefon.

Paclobutrazol Synthesis

Paclobutrazol is a plant growth regulator and triazole fungicide that inhibits gibberellin biosynthesis.[3] Its synthesis from this compound proceeds through a two-step process involving the formation of an intermediate, 1-(4-chlorophenyl)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)-1-penten-3-one, followed by a reduction reaction.

Experimental Protocol: Synthesis of Paclobutrazol Intermediate

A detailed experimental protocol for the synthesis of the paclobutrazol intermediate, 1-(4-chlorophenyl)-4,4-dimethyl-2-[1,2,4-triazolyl]-1-penten-3-one, is outlined in Chinese patent CN103664809A.[4] The initial step involves the reaction of this compound with 1,2,4-triazole (B32235).

-

Reaction Setup: In a reaction flask, 7.99 g (0.11 mol) of 1,2,4-triazole, 8.45 g (0.06 mol) of potassium carbonate, and 45 g of ethanol (B145695) are combined and heated to 60°C.

-

Addition of this compound: 14.15 g (0.1 mol) of this compound is added dropwise to the reaction mixture over 1 hour.

-

Reaction and Monitoring: The reaction is maintained at 60°C for 3 hours. The progress is monitored by gas chromatography (GC) until the concentration of this compound is less than 1%.

-

Work-up: The reaction mixture is cooled, and the potassium carbonate is filtered off. The ethanol is removed from the filtrate by distillation under normal pressure to yield the intermediate product.

-

Condensation: To the residue, 60 g of toluene (B28343), 13.7 g (0.095 mol) of 4-chlorobenzaldehyde (B46862), and 1 g of triethylamine (B128534) are added. The mixture is heated to 120°C and refluxed with toluene dehydration for 4 hours. The reaction is monitored by GC until the 4-chlorobenzaldehyde is less than 1%.

-

Isolation: Toluene is removed under reduced pressure to yield approximately 30 g of the final intermediate, 1-(4-chlorophenyl)-4,4-dimethyl-2-[1,2,4-triazolyl]-1-penten-3-one.

Experimental Protocol: Reduction to Paclobutrazol

The intermediate is then reduced to paclobutrazol.

-

Reaction Setup: In a reaction flask, 90 g of methanol, 30 g (0.094 mol) of the intermediate, and 16.21 g (0.3 mol) of ammonium (B1175870) chloride are added, stirred, and heated to 40°C.

-

Reduction: 3.64 g (0.15 mol) of magnesium powder is added in batches over 30 minutes. The reaction is then maintained at 50°C for 1 hour.

-

Work-up and Isolation: After GC analysis confirms the consumption of the intermediate (less than 1%), the mixture is filtered to remove magnesium chloride. A portion of the ethanol is recovered from the filtrate, and the product is crystallized by cooling, filtered, and dried.

This process yields off-white solid paclobutrazol.[4]

Triadimefon Synthesis

Triadimefon is a broad-spectrum systemic fungicide widely used in agriculture.[5] Its synthesis from this compound is a two-step process. First, this compound is reacted with 4-chlorophenol (B41353) to produce the intermediate 1-(4-chlorophenoxy)-3,3-dimethylbutan-2-one. This intermediate is then chlorinated and subsequently reacted with 1,2,4-triazole to yield triadimefon.

Experimental Protocol: Synthesis of 1-(4-chlorophenoxy)-3,3-dimethylbutan-2-one

-

Reaction Setup: Sodium 4-chlorophenolate is prepared and reacted with this compound. While a specific protocol starting with this compound is not detailed in the immediate search results, a similar reaction using α-bromopinacolone is described.[6][7] A general procedure involves the reaction of the sodium phenoxide with the halogenated pinacolone (B1678379) in a suitable solvent.[6]

-

Alternative Oxidation Route: An alternative synthesis involves the oxidation of 1-(4-chlorophenoxy)-3,3-dimethyl-butan-2-ol. To a mixture of 14.7 g (0.05 mole) of potassium dichromate in 12.25 g of sulfuric acid and 73.5 g of water at 30°C, 11.4 g (0.05 mole) of 1-(4-chlorophenoxy)-3,3-dimethyl-butan-2-ol is added. The mixture is stirred overnight at room temperature.[8]

-

Work-up and Isolation: The reaction mixture is extracted three times with ether. The combined organic phases are washed with sodium bicarbonate and water, dried over sodium sulfate, and concentrated to yield 1-(4-chlorophenoxy)-3,3-dimethyl-butan-2-one.[8]

Experimental Protocol: Synthesis of Triadimefon from the Intermediate

The synthesis of triadimefon from the chlorinated intermediate is described in the literature.[1]

-

Chlorination of the Intermediate: 1-(4-chlorophenoxy)pinacolone is dissolved in an inert solvent and chlorinated using a chlorinating agent such as chlorine gas at a temperature ranging from -10°C to 95°C to obtain 1-(4-chlorophenoxy)-1-chloropinacolone.[9]

-

Reaction with 1,2,4-Triazole: The resulting 1-(4-chlorophenoxy)-1-chloropinacolone is then reacted with 1,2,4-triazole to yield triadimefon.[9]

Quantitative Data

The following tables summarize the quantitative data for the synthesis of paclobutrazol and triadimefon.

Table 1: Synthesis of Paclobutrazol

| Step | Product | Starting Materials | Molar Ratio | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |

| 1 | 1-(4-chlorophenyl)-4,4-dimethyl-2-[1,2,4-triazolyl]-1-penten-3-one | This compound, 1,2,4-triazole, 4-chlorobenzaldehyde | 1:1.1:0.95 | Ethanol, Toluene | 60, 120 | 3, 4 | - | >99 (GC) | [4] |

| 2 | Paclobutrazol | Intermediate, Magnesium powder, Ammonium chloride | 1:1.6:3.2 | Methanol | 40-50 | 1.5 | 91.9 | 96.1 | [4] |

| 2 (alternative) | Paclobutrazol | Intermediate, Palladium-carbon catalyst, Hydrogen | - | Ethanol | 60 | 2.5 | 92.9 | 97.1 | [10] |

Table 2: Synthesis of Triadimefon

| Step | Product | Starting Materials | Molar Ratio | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |

| 1 | 1-(4-chlorophenoxy)-3,3-dimethylbutan-2-one | 1-(4-chlorophenoxy)-3,3-dimethyl-butan-2-ol, Potassium dichromate, Sulfuric acid | 1:1: - | Water/Ether | 30-45 | overnight | 69 | - | [8] |

| 2 | 1-(4-chlorophenoxy)-1-chloropinacolone | 1-(4-chlorophenoxy)pinacolone, Chlorine | 1:1-1.3 | Inert solvent | -10 to 95 | 3-9 | - | - | [9] |

| 3 | Triadimefon | 1,1-dichloro-3,3-dimethyl-2-butanone, p-chlorophenol, 1,2,4-triazole | - | Acetone | - | - | 26 | >95 | [1] |

Table 3: Analytical Data for Paclobutrazol and Triadimefon

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Mass Spectrometry (m/z) |

| Paclobutrazol | C15H20ClN3O | 293.79 | Precursor ion: 294.2, Product ions: 129.0, 70.0[11] |

| Triadimefon | C14H16ClN3O2 | 293.75 | - |

Reaction Schemes and Biological Pathways

The synthesis of these agrochemicals and their mode of action can be visualized through the following diagrams.

Caption: Synthetic pathway of Paclobutrazol from this compound.

Caption: Synthetic pathway of Triadimefon from this compound.

Biological Mode of Action

Triazole fungicides, including triadimefon, act by inhibiting the biosynthesis of ergosterol (B1671047), an essential component of fungal cell membranes.[1] They specifically target the enzyme C14-demethylase, which is crucial for the conversion of lanosterol (B1674476) to ergosterol.[1] Paclobutrazol, in addition to its fungicidal activity, acts as a plant growth regulator by inhibiting the biosynthesis of gibberellins, a class of plant hormones responsible for stem elongation.[3]

Caption: Inhibition of ergosterol biosynthesis by triazole fungicides.

Caption: Inhibition of gibberellin biosynthesis by paclobutrazol.

Conclusion

This compound is an indispensable precursor in the agrochemical industry, particularly for the synthesis of highly effective triazole fungicides and plant growth regulators. The synthetic pathways to paclobutrazol and triadimefon highlight the versatility of this key intermediate. Understanding the detailed experimental protocols and the biological mechanisms of action of the resulting agrochemicals is crucial for the development of new and improved crop protection agents. The information presented in this technical guide provides a solid foundation for researchers and professionals working in this field.

References

- 1. SYNTHESIS OF FUNGICIDE (~(14)C-TRIAZOLE)-TRIADIMEFON [hnxb.org.cn]

- 2. benchchem.com [benchchem.com]

- 3. Paclobutrazol | C15H20ClN3O | CID 73671 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. Triadimefon [sitem.herts.ac.uk]

- 6. prepchem.com [prepchem.com]

- 7. Synthesis of the fungicide (/sup 14/C)triadimefon (Journal Article) | ETDEWEB [osti.gov]

- 8. prepchem.com [prepchem.com]

- 9. CN102584551A - Synthetic method of triazolone intermediate 1-(4-chlorinated phenoxyl)-1-chlorinated pinacoline - Google Patents [patents.google.com]

- 10. Climbazole | C15H17ClN2O2 | CID 37907 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Paclobutrazol Residue Determination in Potato and Soil Using Low Temperature Partition Extraction and Ultrahigh Performance Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

1-Chloropinacolone: A Comprehensive Technical Guide to its Role in Organic Synthesis

Abstract: 1-Chloropinacolone (1-chloro-3,3-dimethyl-2-butanone) is a pivotal intermediate in organic chemistry, valued for its unique structural features and reactivity. As an α-halo ketone, its utility spans from being a versatile electrophilic building block to a key reactant in complex molecular rearrangements. This guide provides an in-depth analysis of its synthesis, physicochemical properties, and significant applications, particularly in the development of pharmaceuticals and agrochemicals. Detailed experimental protocols, quantitative data, and mechanistic pathways are presented to serve as a critical resource for researchers, chemists, and professionals in drug development.

Introduction

This compound, with the CAS Registry Number 13547-70-1, is an organic compound featuring a ketone functional group with a chlorine atom on the adjacent alpha-carbon.[1] This structure, specifically a chloromethyl tert-butyl ketone, confers a distinct electrophilic character upon the molecule, making it a valuable reagent for introducing the pivaloyl group (t-BuCO-) or more complex moieties into molecular frameworks.[2][3] Its primary significance lies in its role as a precursor for the synthesis of a wide array of organic compounds, most notably heterocyclic systems like triazoles, which are known for their broad spectrum of biological activities.[4][5] Consequently, this compound is an indispensable component in the synthetic pathways for numerous commercial fungicides, pesticides, and pharmaceutical agents.[5][6][7]

Physicochemical and Spectroscopic Data

The physical and chemical properties of this compound are well-documented, providing essential data for its handling, storage, and application in synthesis. It typically appears as a clear, colorless to slightly yellow liquid.[4][8]

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

|---|---|---|

| CAS Number | 13547-70-1 | [1][4] |

| Molecular Formula | C₆H₁₁ClO | [1][3] |

| Molecular Weight | 134.60 g/mol | [1][8] |

| Appearance | Clear, colorless to slightly yellow liquid | [4][8] |

| Melting Point | -13 °C (lit.) | [4] |

| Boiling Point | 170-173 °C (lit.) | [4] |

| Density | 1.025 g/mL at 25 °C (lit.) | [4][8] |

| Refractive Index (n²⁰/D) | 1.442 (lit.) | [4][8] |

| Flash Point | 153 °F / 67 °C | [8] |

| Water Solubility | Not miscible | [4][8] |

| InChIKey | ULSAJQMHTGKPIY-UHFFFAOYSA-N | [1][9] |

| SMILES | CC(C)(C)C(=O)CCl |[9] |

Table 2: Spectroscopic Data for this compound

| Data Type | Details | References |

|---|---|---|

| GC-MS | Spectra available in the NIST Mass Spectrometry Data Center. | [9] |

| ¹H NMR | Spectrum available from various sources. | [9][10] |

| ¹³C NMR | Spectrum available. | [10] |

| IR Spectra | FTIR spectrum available. | [9][10] |

| Raman Spectra | Spectrum available. | [9][10] |

| Kovats Retention Index | 915 (Standard non-polar column) |[9] |

Synthesis of this compound

The most common industrial method for producing this compound is through the direct chlorination of Pinacolone (B1678379) (3,3-dimethyl-2-butanone).[6] The reaction is driven by the influence of the carbonyl group, which activates the α-hydrogen atoms for substitution.[6] A primary challenge in this synthesis is controlling the selectivity, as over-chlorination or chlorination at the other α-position can lead to impurities like 1,1-dichloropinacoline or 3-chloropinacolone.[6]

To mitigate these side reactions and improve the yield of the desired product, industrial processes often employ a low-temperature solvent method.[6] This typically involves dissolving pinacolone in a solvent like methanol (B129727) and carrying out the chlorination at temperatures below 0°C.[6][11] This approach helps to control the exothermic nature of the reaction and enhance selectivity, though product purity may still only reach around 90%.[6] Advanced methods using tubular reactors have been shown to achieve purities of over 97% by providing better control over reaction parameters.[6]

Caption: Industrial synthesis workflow for this compound.

Key Roles and Reactions in Organic Chemistry

Electrophilic Building Block in Nucleophilic Substitution

The presence of the chlorine atom on the carbon alpha to the carbonyl group makes this compound an excellent electrophile.[2][3] It readily undergoes nucleophilic substitution reactions (Sₙ2 type) with a wide range of nucleophiles, including phenols, amines, and thiols. This reactivity is fundamental to its role as a building block, allowing for the straightforward introduction of the t-Bu-C(=O)-CH₂- moiety into various molecular scaffolds.[12]

Caption: General pathway for nucleophilic substitution reactions.

Substrate for Favorskii Rearrangement

As an α-halo ketone with enolizable protons on the α'-carbon, this compound is a classic substrate for the Favorskii rearrangement.[13][14] This reaction, typically catalyzed by a base such as an alkoxide or hydroxide (B78521), involves the formation of a cyclopropanone (B1606653) intermediate, which subsequently undergoes nucleophilic attack and ring-opening to yield a rearranged carboxylic acid derivative.[14][15] When this compound is treated with a base like sodium methoxide, the expected product is an ester of pivalic acid, demonstrating a classic carbon skeleton rearrangement. This reaction is a powerful tool for creating highly branched structures and for ring contraction in cyclic systems.[14][15]

Caption: Mechanism of the Favorskii rearrangement.

Precursor for Heterocyclic Synthesis

A major application of this compound is in the synthesis of heterocyclic compounds, particularly triazoles.[4][5][16] Many potent fungicides, such as triadimefon (B1683231) and diniconazole, are triazole derivatives.[4] The synthesis often involves the reaction of this compound with a substituted triazole or a precursor molecule. The pivaloyl group is often crucial for the biological activity of the final product. This application highlights its importance in the agrochemical industry for developing effective crop protection solutions.[5]

Experimental Protocols

Protocol: Synthesis of this compound (Industrial Method)

This protocol is a generalized representation of the low-temperature solvent method.[6][11]

-

Preparation : A pinacolone-methanol solution with a mass ratio of approximately 1:2 (pinacolone:methanol) is prepared and charged into a jacketed reaction kettle equipped with a stirring system, cooling lines, and a circulation loop.[11]

-

Cooling : The stirring and cooling systems are activated to reduce the internal temperature of the solution to below 0 °C.[11]

-

Circulation and Chlorination : A circulating pump is started to loop the solution from a discharge port back to a feed port. Chlorine gas is introduced into this circulating solution via a chlorine-adding device on the pipeline.[11]

-

Reaction Monitoring : The reaction is monitored (e.g., by GC) until the conversion of pinacolone reaches the desired level. The continuous circulation and external cooling help to dissipate the heat of reaction and maintain a controlled temperature.[6]

-

Work-up : Once the reaction is complete, the circulation is stopped. The reaction mother liquor is transferred to a desolventizing kettle.

-

Purification : The kettle is heated to 65-73 °C to distill off the methanol solvent.[11] The resulting crude liquid is then cooled and purified by vacuum distillation to yield this compound.[6]

Protocol: Synthesis of 1-(4'-phenyl-phenoxy)-3,3-dimethylbutan-2-one

This procedure details a nucleophilic substitution reaction using this compound as the electrophile.[17]

Table 3: Reactants and Reagents

| Compound | Moles | Mass / Volume | Role |

|---|---|---|---|

| 4-hydroxybiphenyl | 3.0 mol | 510 g | Nucleophile |

| This compound | 3.0 mol | 405 g | Electrophile |

| Potassium Carbonate | - | 390 g | Base |

| Methyl Ethyl Ketone | - | 3 L | Solvent |

-

Reaction Setup : 510 g (3 moles) of 4-hydroxybiphenyl are dissolved in 3 L of methyl ethyl ketone in a suitable reaction vessel. 390 g of ground potassium carbonate are added.

-

Addition : The mixture is heated to 80 °C. 405 g (3 moles) of this compound (α-chloropinacoline) are added dropwise over a period of 2 hours.

-

Reaction : The mixture is stirred for an additional 15 hours at 80 °C.

-

Work-up : After cooling, the mixture is filtered, and the filter residue is washed with methyl ethyl ketone. The combined filtrate is concentrated to dryness in vacuo.

-

Extraction : The residue is taken up in methylene (B1212753) chloride. The solution is washed with 10% sodium hydroxide solution and then twice with water.

-

Purification : The organic layer is dried over sodium sulfate (B86663) and concentrated in vacuo. The residue is distilled at 170° to 180° C / 0.4 mm Hg.

-

Yield : The process yields 658 g (82% of theory) of 1-(4'-phenyl-phenoxy)3,3-dimethylbutan-2-one.[17]

Safety and Handling